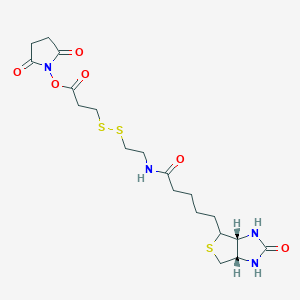

Biotin-SS-NHS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotin-SS-NHS, also known as sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate, is a thiol-cleavable amine-reactive biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, peptides, and other molecules with biotin. The compound features an extended spacer arm that reduces steric hindrance, enhancing the binding efficiency with avidin or streptavidin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-SS-NHS is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysuccinimide (NHS) and the incorporation of a disulfide bond. The typical synthetic route involves the following steps:

Activation of Biotin: Biotin is reacted with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form NHS-biotin.

Incorporation of Disulfide Bond: The NHS-biotin is then reacted with a disulfide-containing linker, such as 2-mercaptoethylamine, to introduce the disulfide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin and NHS are reacted in controlled environments to ensure high yield and purity.

Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and efficacy.

Análisis De Reacciones Químicas

Types of Reactions

Biotin-SS-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and peptides .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), NHS esters, reducing agents like dithiothreitol (DTT).

Conditions: The reaction typically occurs in neutral to basic pH (7-9) and can be performed at temperatures ranging from 4°C to 37°C.

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents .

Aplicaciones Científicas De Investigación

Biotin-SS-NHS has a wide range of applications in scientific research:

Protein Labeling: Used to biotinylate antibodies and other proteins for immobilization, purification, or detection.

Cell Surface Labeling: Biotinylates only surface proteins of whole cells due to its negatively charged sulfo-NHS group, which prevents it from permeating cell membranes.

Affinity Purification: Facilitates the purification of biotinylated molecules using streptavidin or avidin affinity columns.

Intracellular Labeling: Can be used to label intracellular proteins when dissolved in organic solvents like DMSO or DMF.

Mecanismo De Acción

Biotin-SS-NHS exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the ε-amine of lysine residues, resulting in the biotinylation of the target molecule. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents like DTT .

Comparación Con Compuestos Similares

Biotin-SS-NHS is unique due to its thiol-cleavable disulfide bond and extended spacer arm. Similar compounds include:

NHS-Biotin: Lacks the disulfide bond, making the biotinylation irreversible.

Sulfo-NHS-Biotin: Contains a sulfonate group for increased water solubility but does not have a cleavable spacer arm.

NHS-PEG4-Biotin: Features a polyethylene glycol (PEG) spacer arm for increased solubility and reduced steric hindrance.

This compound stands out due to its reversible labeling capability, making it particularly useful for applications requiring temporary biotinylation .

Propiedades

Fórmula molecular |

C19H28N4O6S3 |

|---|---|

Peso molecular |

504.7 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13?,18-/m1/s1 |

Clave InChI |

LBEDTGQHCFODEH-QSBNIXTBSA-N |

SMILES isomérico |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)

![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)

![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)

![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)